molecular formula C19H32O2 B14541525 Methyl octadec-4-en-8-ynoate CAS No. 62203-93-4

Methyl octadec-4-en-8-ynoate

Cat. No.: B14541525
CAS No.: 62203-93-4
M. Wt: 292.5 g/mol
InChI Key: XQADMJGMLZRRCU-UHFFFAOYSA-N
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Description

Methyl octadec-4-en-8-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-4-en-8-ynoate can be synthesized through various organic reactions. One common method involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction typically occurs at elevated temperatures (around 85°C) and results in the formation of methyl 8-oxo and 11-oxo-octadec-9-ynoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as lipases, has also been explored for the production of such compounds, offering a more environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-4-en-8-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methyl 8-oxo and 11-oxo-octadec-9-ynoate.

    Reduction: Saturated or partially saturated this compound derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl octadec-4-en-8-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadec-4-en-8-ynoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl undec-10-ynoate
  • Methyl octadec-9-ynoate
  • Methyl octadeca-6,8-diynoate

Uniqueness

Methyl octadec-4-en-8-ynoate is unique due to its specific combination of a double bond and a triple bond within the same molecule. This structural feature imparts distinct reactivity and makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

62203-93-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-4-en-8-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h15-16H,3-10,13-14,17-18H2,1-2H3

InChI Key

XQADMJGMLZRRCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCCC=CCCC(=O)OC

Origin of Product

United States

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